3-(Piperazine-1-carbonyl)-benzoic acid
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Overview
Description
3-(Piperazine-1-carbonyl)-benzoic acid is an organic compound that features a piperazine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazine-1-carbonyl)-benzoic acid typically involves the acylation of piperazine with benzoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Acylation Reaction: Piperazine is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazine-1-carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
3-(Piperazine-1-carbonyl)-benzoic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Piperazine-1-carbonyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The piperazine ring can interact with biological targets, while the benzoic acid moiety can enhance binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as 1-benzoylpiperazine and 1-acetylpiperazine share structural similarities with 3-(Piperazine-1-carbonyl)-benzoic acid.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid have similar benzoic acid moieties.
Uniqueness
This compound is unique due to the combination of the piperazine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
3-(Piperazine-1-carbonyl)-benzoic acid, also known as Piperazine-1-carboxylic acid benzoate, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O3
- CAS Number : 691394-19-1
- Molecular Weight : 234.25 g/mol
The structure of this compound consists of a piperazine ring connected to a benzoic acid moiety, which is crucial for its biological activity. The presence of the piperazine group often enhances the compound's ability to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Data
Research has indicated various biological activities associated with this compound, particularly in the context of cancer treatment and antimicrobial properties. Here are some key findings:
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various piperazine derivatives, including this compound, demonstrated significant growth inhibition in multiple human cancer cell lines. The compound showed promising results against pancreatic cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Properties : Another research investigation highlighted the antimicrobial effects of piperazine derivatives, indicating that this compound could be effective against specific pathogens. This opens avenues for further exploration in treating infections caused by resistant bacteria .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that compounds similar to this compound could inhibit proteases involved in various diseases. This suggests that the compound may have applications in drug design targeting these enzymes .
Properties
IUPAC Name |
3-(piperazine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOCCKDGIKMYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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